

Cross-Reactivity of 19(R)-HETE with Eicosanoid Receptors: A Comparative Guide

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Compound of Interest

Compound Name: 19(R)-Hete

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This guide provides a comparative analysis of the cross-reactivity of 19(R)-hydroxyeicosatetraenoic acid (**19(R)-HETE**) with other eicosanoid receptors, including prostanoid and leukotriene receptors. Eicosanoids are a class of signaling molecules derived from arachidonic acid that play crucial roles in inflammation, cardiovascular function, and other physiological processes.[1] Their actions are mediated by a large family of G-protein coupled receptors (GPCRs).[2] Understanding the cross-reactivity of individual eicosanoids is critical for elucidating their biological functions and for the development of targeted therapeutics.

Executive Summary

19(R)-HETE, a stereoisomer of 19(S)-HETE, demonstrates a distinct and specific interaction profile with eicosanoid receptors. While its stereoisomer, 19(S)-HETE, is a potent and specific agonist of the prostacyclin (IP) receptor, **19(R)-HETE** is inactive at this receptor, highlighting a high degree of stereospecificity in receptor recognition.[3]

A key finding is the functional antagonism of **19(R)-HETE** towards the actions of 20-HETE, a potent vasoconstrictor. This suggests that **19(R)-HETE** may interact with the 20-HETE receptor, GPR75. While direct binding data for **19(R)-HETE** on GPR75 is not extensively available, a synthetic analog of **19(R)-HETE** has been shown to be a potent antagonist of 20-HETE-mediated receptor activation.

Currently, there is limited direct experimental evidence for the cross-reactivity of **19(R)-HETE** with a broad panel of other prostanoid and leukotriene receptors. The promiscuity of some eicosanoid receptors, such as the leukotriene B4 receptor 2 (BLT2), which can be activated by other HETE isomers, suggests the theoretical possibility of interactions.^{[4][5]} However, without direct binding or functional data, the cross-reactivity profile of **19(R)-HETE** remains an area for further investigation.

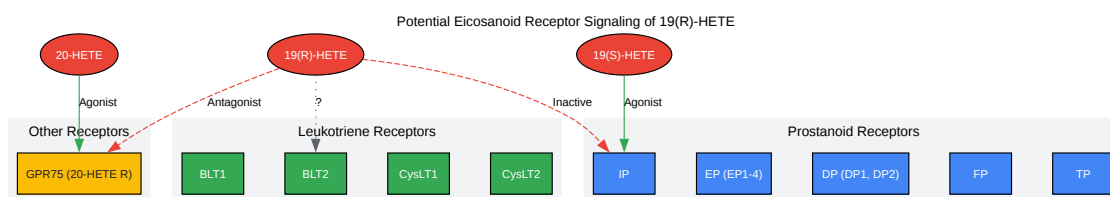
Comparative Data on Eicosanoid Receptor Interactions

The following table summarizes the available quantitative data for the interaction of **19(R)-HETE** and related eicosanoids with various receptors. It is important to note the limited availability of direct binding data for **19(R)-HETE** across a wide range of receptors.

Ligand	Receptor	Assay Type	Parameter	Value	Reference
19(R)-HETE	IP	cAMP Accumulation	Activity	Inactive up to 10 μ M	
19(R)-HETE analog (19(R)-HEDGE)	GPR75 (20-HETE Receptor)	Intracellular Ca ²⁺ Mobilization (Antagonist)	IC50	6.715 nM	
19(S)-HETE	IP	cAMP Accumulation	EC50	567 nM	
19(S)-HETE	IP	Radioligand Displacement ([³ H]-iloprost)	Ki	660 nM	
20-HETE	GPR75	Surface Plasmon Resonance	Kd	0.156 nM	
12(S)-HETE	BLT2	Functional Assay	Activity	Activates at μ M concentrations	
12(S)-HPETE	BLT2	Functional Assay	Activity	Activates at μ M concentrations	
15(S)-HETE	BLT2	Functional Assay	Activity	Activates at μ M concentrations	

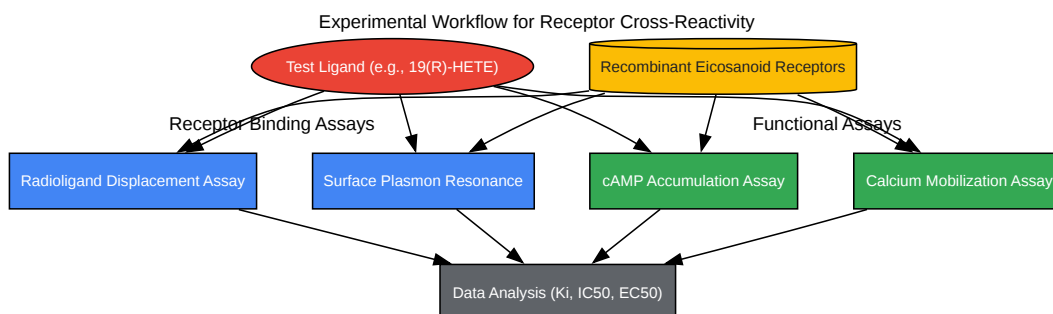
Signaling Pathways and Experimental Workflows

To visualize the potential interactions and the experimental approaches used to study them, the following diagrams are provided.



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Fig. 1: Potential interactions of **19(R)-HETE** with eicosanoid receptors.



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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com